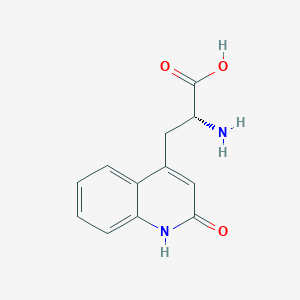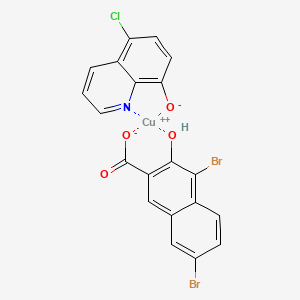
(5-Chloro-8-quinolinolato)(4,7-dibromo-3-hydroxy-2-naphthoato)copper
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloro-8-quinolinolato)(4,7-dibromo-3-hydroxy-2-naphthoato)copper is a coordination compound that features a copper ion complexed with two distinct ligands: 5-chloro-8-quinolinol and 4,7-dibromo-3-hydroxy-2-naphthoic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-8-quinolinolato)(4,7-dibromo-3-hydroxy-2-naphthoato)copper typically involves the following steps:
-
Preparation of Ligands
5-Chloro-8-quinolinol: This ligand can be synthesized by chlorination of 8-hydroxyquinoline using a chlorinating agent such as thionyl chloride.
4,7-Dibromo-3-hydroxy-2-naphthoic acid: This ligand is prepared by bromination of 3-hydroxy-2-naphthoic acid using bromine in the presence of a suitable solvent like acetic acid.
-
Complexation Reaction
- The copper complex is formed by reacting copper(II) acetate with the prepared ligands in a suitable solvent such as ethanol or methanol. The reaction is typically carried out under reflux conditions to ensure complete complexation.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This involves:
- Using high-purity starting materials.
- Employing continuous flow reactors to maintain consistent reaction conditions.
- Implementing purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(5-Chloro-8-quinolinolato)(4,7-dibromo-3-hydroxy-2-naphthoato)copper can undergo various chemical reactions, including:
Oxidation: The copper center can participate in oxidation reactions, often acting as a catalyst.
Reduction: The compound can be reduced under specific conditions, altering the oxidation state of the copper ion.
Substitution: Ligand substitution reactions can occur, where one or both ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or molecular oxygen in the presence of a base.
Reduction: Sodium borohydride or hydrazine under mild conditions.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand in a suitable solvent.
Major Products
Oxidation: Oxidized forms of the ligands or the copper center.
Reduction: Reduced copper complexes.
Substitution: New copper complexes with different ligands.
科学的研究の応用
Chemistry
Catalysis: The compound is used as a catalyst in organic synthesis, particularly in oxidation and coupling reactions.
Materials Science: It is explored for its potential in creating novel materials with unique electronic and optical properties.
Biology and Medicine
Antimicrobial Activity: The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Cancer Research: Studies have shown potential anticancer activity, possibly through mechanisms involving DNA interaction and inhibition of cell proliferation.
Industry
Dye and Pigment Production: The compound’s unique color properties make it useful in the production of dyes and pigments.
Electronics: Its conductive properties are being explored for use in electronic devices.
作用機序
The mechanism by which (5-Chloro-8-quinolinolato)(4,7-dibromo-3-hydroxy-2-naphthoato)copper exerts its effects involves:
Molecular Targets: The copper center can interact with various biomolecules, including proteins and nucleic acids.
Pathways: The compound can generate reactive oxygen species (ROS), leading to oxidative stress in cells. This is particularly relevant in its antimicrobial and anticancer activities.
類似化合物との比較
Similar Compounds
(5-Chloro-8-quinolinolato)copper: Lacks the 4,7-dibromo-3-hydroxy-2-naphthoato ligand, resulting in different chemical properties.
(4,7-Dibromo-3-hydroxy-2-naphthoato)copper: Lacks the 5-chloro-8-quinolinolato ligand, leading to variations in reactivity and applications.
Uniqueness
Ligand Combination: The unique combination of 5-chloro-8-quinolinol and 4,7-dibromo-3-hydroxy-2-naphthoic acid ligands imparts distinct chemical and biological properties.
This detailed overview provides a comprehensive understanding of (5-Chloro-8-quinolinolato)(4,7-dibromo-3-hydroxy-2-naphthoato)copper, highlighting its synthesis, reactions, applications, and unique characteristics
特性
分子式 |
C20H10Br2ClCuNO4 |
|---|---|
分子量 |
587.1 g/mol |
IUPAC名 |
copper;5-chloroquinolin-8-olate;4,7-dibromo-3-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C11H6Br2O3.C9H6ClNO.Cu/c12-6-1-2-7-5(3-6)4-8(11(15)16)10(14)9(7)13;10-7-3-4-8(12)9-6(7)2-1-5-11-9;/h1-4,14H,(H,15,16);1-5,12H;/q;;+2/p-2 |
InChIキー |
HXBNJGXXAHBGNB-UHFFFAOYSA-L |
正規SMILES |
C1=CC2=C(C=CC(=C2N=C1)[O-])Cl.C1=CC2=C(C(=C(C=C2C=C1Br)C(=O)[O-])O)Br.[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(Pyrrolidin-1-ylsulfonyl)thien-2-yl]methylamine](/img/structure/B12828976.png)

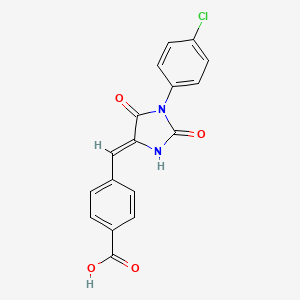
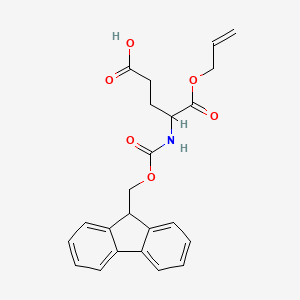


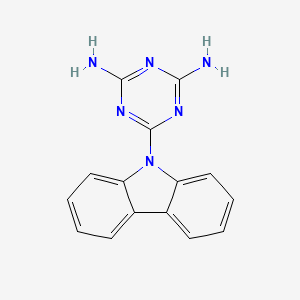
![1-(4,6-Dimethyl-pyrimidin-2-yl)-3-methyl-6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B12829028.png)

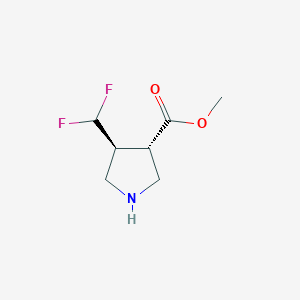
![Bis(benzo[b]thiophen-3-yl)dimethylsilane](/img/structure/B12829042.png)

![Ethyl (R)-5-((1-(5-fluoro-2-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12829055.png)
